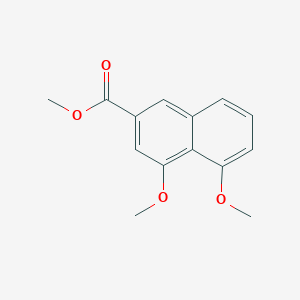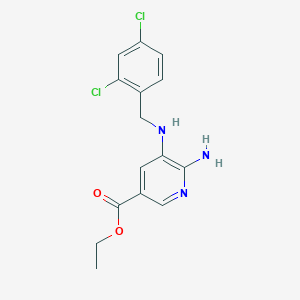![molecular formula C13H21N3OSi B13937201 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzoimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the trimethylsilyl group and the ethoxy group adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the trimethylsilyl group: This step involves the reaction of the benzoimidazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the ethoxy group: The final step involves the reaction of the intermediate with ethyl chloroformate or a similar reagent to introduce the ethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoimidazole core or the trimethylsilyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can be compared with other similar compounds, such as:
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: This compound has a similar structure but features an indazole core instead of a benzoimidazole core.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine: This compound has an imidazole core and lacks the benzene ring present in the benzoimidazole core.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine: This compound is similar to the indazole derivative but with a different substitution pattern on the indazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the trimethylsilyl and ethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N3OSi |
|---|---|
Molecular Weight |
263.41 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-9-15-12-8-11(14)4-5-13(12)16/h4-5,8-9H,6-7,10,14H2,1-3H3 |
InChI Key |
ZOONNXGVEXNZLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


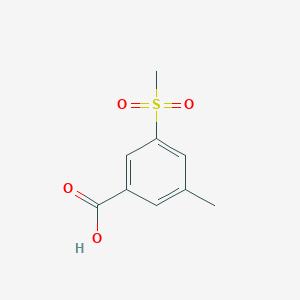
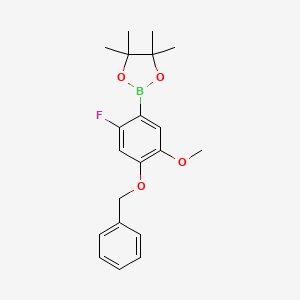
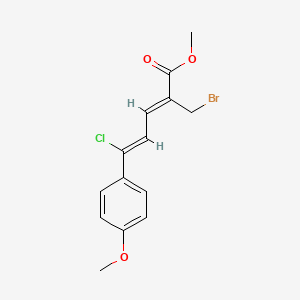


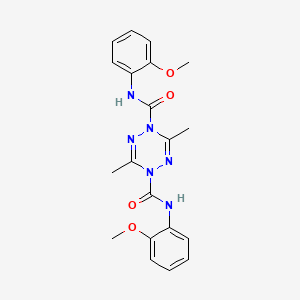
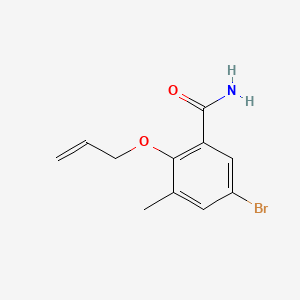
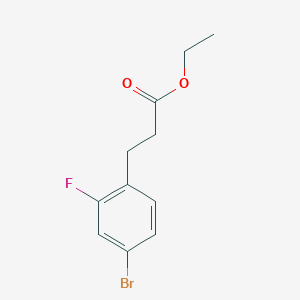
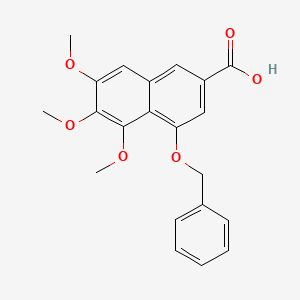
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

